

In-Depth Technical Guide: **trans-1-Cinnamylpiperazine (CAS 87179-40-6)**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *trans-1-Cinnamylpiperazine*

Cat. No.: B099036

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1-Cinnamylpiperazine, with the CAS number 87179-40-6, is a versatile organic compound that has garnered significant interest in medicinal chemistry.^{[1][2]} Structurally, it features a piperazine ring attached to a cinnamyl group. This scaffold serves as a crucial building block for the synthesis of a diverse range of derivatives with promising biological activities.^{[3][4]} This technical guide provides a comprehensive overview of **trans-1-Cinnamylpiperazine**, including its chemical properties, synthesis, and its role in the development of novel therapeutic agents with anticancer, anticonvulsant, and pro-apoptotic properties.

Chemical and Physical Properties

trans-1-Cinnamylpiperazine is a clear, colorless to pale yellow liquid or solid with the molecular formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol .^{[3][5]}

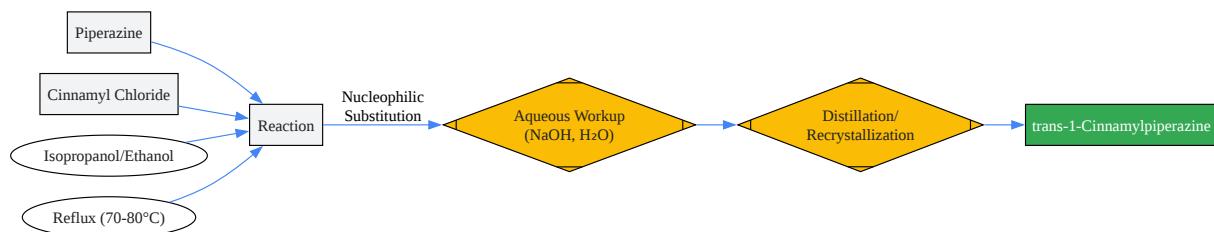
Table 1: Physicochemical Properties of **trans-1-Cinnamylpiperazine**

Property	Value	Reference
CAS Number	87179-40-6	[5]
Molecular Formula	C ₁₃ H ₁₈ N ₂	[3]
Molecular Weight	202.30 g/mol	[3]
Appearance	Clear colorless to yellow liquid/solid	[5]
Melting Point	39-44 °C	[5]
Boiling Point	129 °C at 1 mm Hg	[5]
Density	0.989 g/mL at 25 °C	[5]
Refractive Index	1.574-1.576	[5]
pKa	9.17 ± 0.10 (Predicted)	[5]
Solubility	Sparingly soluble in Chloroform, Slightly soluble in Methanol	[5]

Synthesis and Experimental Protocols

The synthesis of **trans-1-Cinnamylpiperazine** is typically achieved through the nucleophilic substitution reaction between piperazine and a cinnamyl halide, such as cinnamyl chloride.

General Synthesis Protocol for **trans-1-Cinnamylpiperazine**


A common method for the preparation of **trans-1-Cinnamylpiperazine** involves the reaction of an excess of piperazine with cinnamyl chloride in a suitable solvent like isopropanol or ethanol.

[\[1\]](#)

Experimental Protocol:

- Dissolve a significant molar excess of anhydrous piperazine (e.g., 5 equivalents) in isopropanol.[\[1\]](#)

- Add cinnamyl chloride (1 equivalent) dropwise to the piperazine solution at room temperature with stirring.[1]
- After the addition is complete, heat the reaction mixture to reflux (approximately 70-80 °C) for several hours (e.g., 3 hours).[1]
- Monitor the reaction progress using an appropriate technique (e.g., TLC).
- Upon completion, remove the solvent under reduced pressure.[1]
- Dissolve the residue in an organic solvent such as chloroform and wash with an aqueous solution of sodium hydroxide and then with water to remove unreacted piperazine and piperazine hydrochloride.[1]
- Dry the organic layer over an anhydrous drying agent (e.g., potassium carbonate), filter, and concentrate in vacuo to yield the crude product.[1]
- Purify the crude product by distillation or recrystallization from a suitable solvent like n-hexane to obtain pure **trans-1-Cinnamylpiperazine**.[1]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **trans-1-Cinnamylpiperazine**.

Biological Activities and Applications

trans-1-Cinnamylpiperazine is a key intermediate in the synthesis of various biologically active molecules.

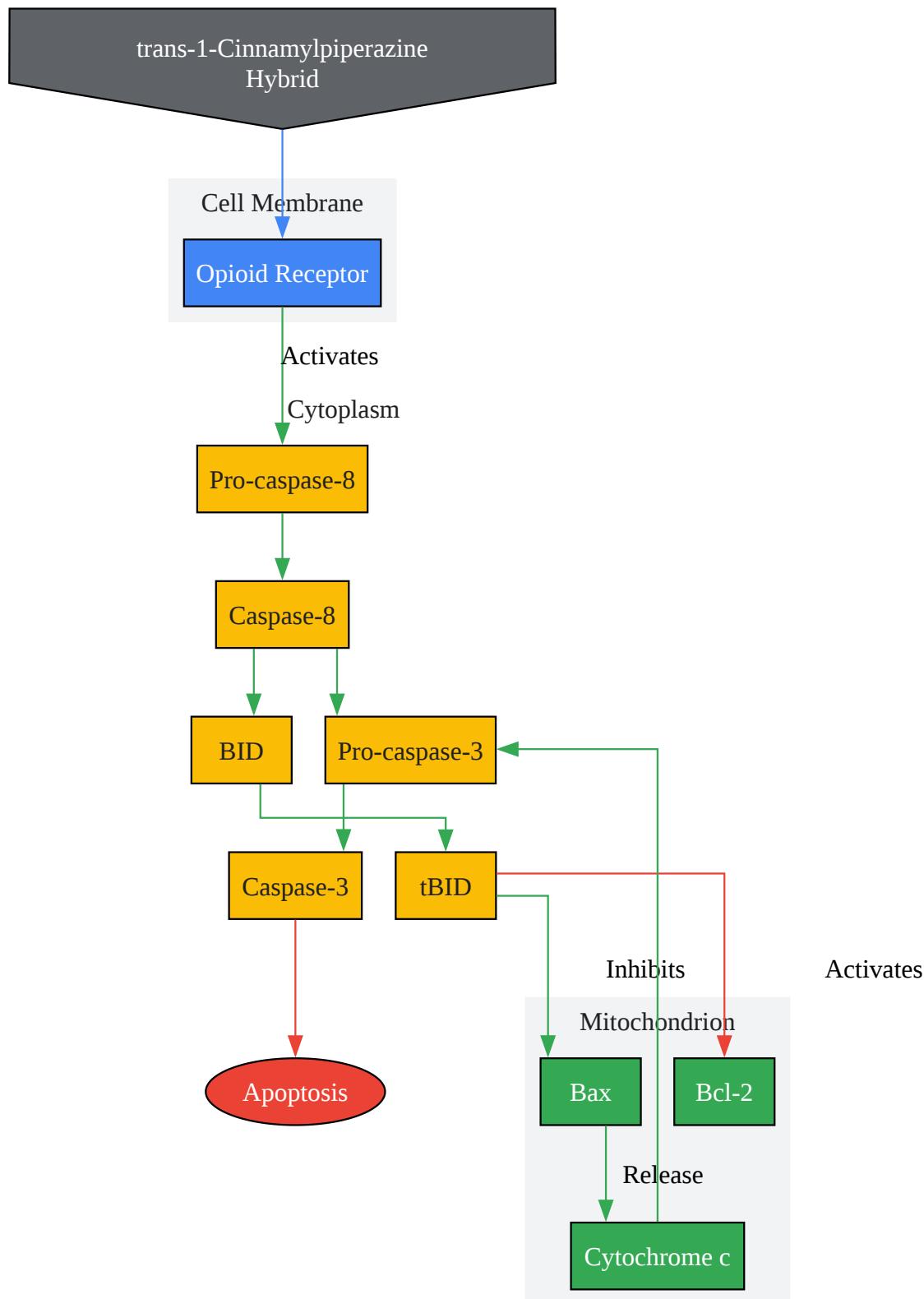
Anticancer Activity: Pancreatic Cancer

Derivatives of **trans-1-Cinnamylpiperazine** have shown significant potential as inhibitors of pancreatic cancer cell proliferation. A notable study by Laskowska et al. (2017) explored opioid tripeptides hybridized with **trans-1-cinnamylpiperazine**.[\[2\]](#)

Table 2: In Vitro Cytotoxicity of Opioid Tripeptides Hybridized with **trans-1-Cinnamylpiperazine** against Pancreatic Cancer Cell Lines (IC₅₀ in μ M)

Compound	PANC-1	MIA PaCa-2
H-Tyr-D-Ala-Phe-Cyn	15.3 \pm 1.1	18.2 \pm 1.5
H-Tyr-D-Ala-Trp-Cyn	12.8 \pm 0.9	16.5 \pm 1.3
H-Tyr-D-Thr-Phe-Cyn	21.7 \pm 1.8	25.4 \pm 2.1
H-Tyr-D-Thr-Trp-Cyn	19.5 \pm 1.6	22.1 \pm 1.9

Data extracted from
Laskowska et al., 2017. "Cyn"
represents the **trans-1-cinnamylpiperazine** moiety.


Experimental Protocol: MTT Assay for Cytotoxicity

- Seed pancreatic cancer cells (PANC-1 or MIA PaCa-2) in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds (hybridized **trans-1-cinnamylpiperazine** derivatives) for 48 or 72 hours.
- After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
- Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC₅₀ values from the dose-response curves.

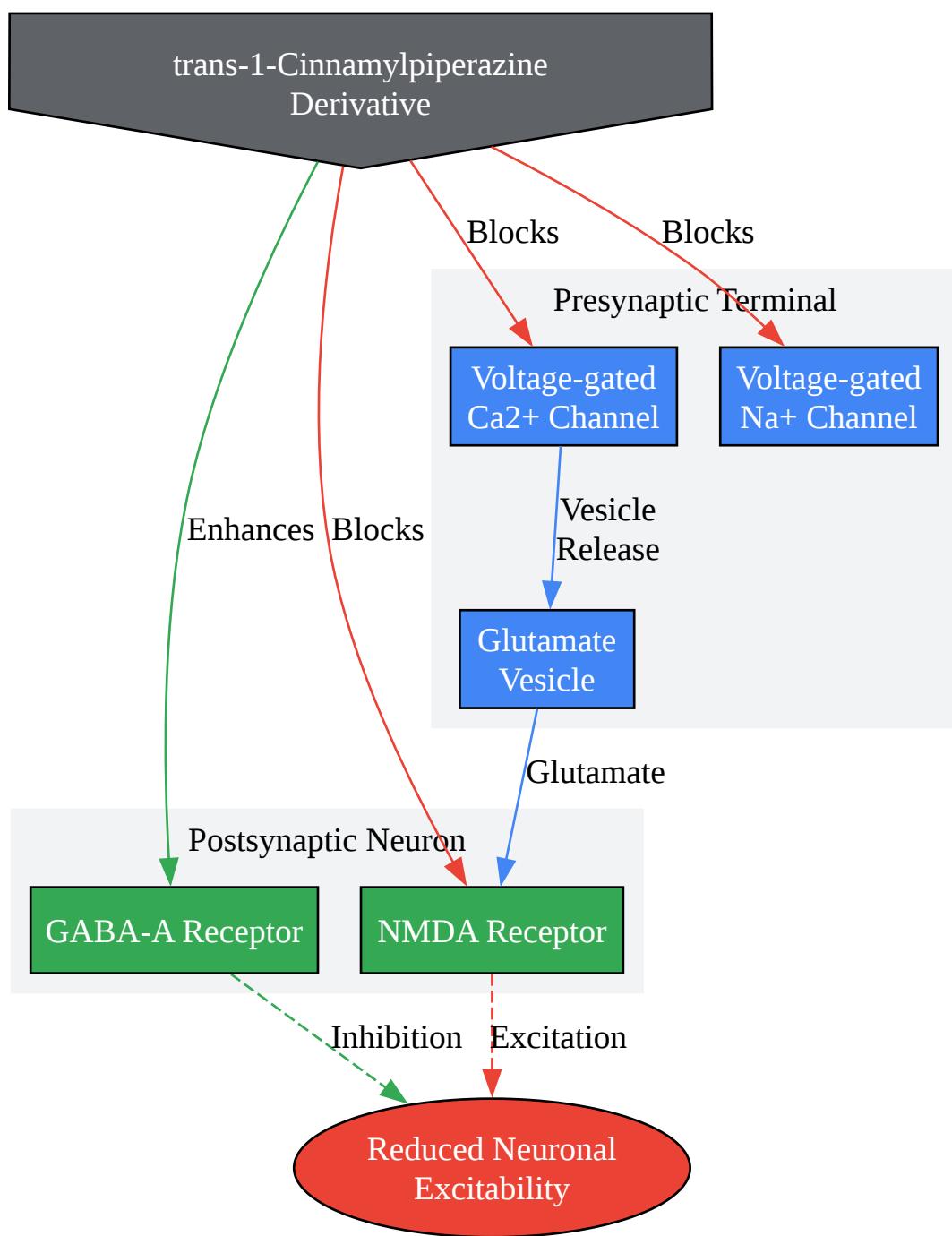
Proposed Signaling Pathway: Induction of Apoptosis in Pancreatic Cancer

While the precise mechanism for these hybrid molecules is still under investigation, it is hypothesized that they induce apoptosis in pancreatic cancer cells. The binding to opioid receptors could trigger downstream signaling cascades that lead to the activation of caspases and ultimately, programmed cell death.

[Click to download full resolution via product page](#)

Caption: Hypothesized apoptotic pathway induced by derivatives.

Anticonvulsant Activity


Cinnamylpiperazine derivatives have also been investigated for their potential as anticonvulsant agents. Structure-activity relationship (SAR) studies have been conducted to optimize their efficacy.

Experimental Protocol: Maximal Electroshock (MES) Test

- Administer the test compounds intraperitoneally (i.p.) or orally to mice.
- After a specified period, subject the mice to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
- Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
- The ability of the compound to prevent the tonic hindlimb extension is considered an indication of anticonvulsant activity.
- Determine the median effective dose (ED_{50}) for protection against MES-induced seizures.

Proposed Mechanism of Action: Modulation of Ion Channels and Neurotransmitter Systems

The anticonvulsant effects of cinnamylpiperazine derivatives are likely mediated through the modulation of voltage-gated ion channels (e.g., sodium and calcium channels) and/or enhancement of GABAergic inhibition or reduction of glutamatergic excitation.

[Click to download full resolution via product page](#)

Caption: Potential anticonvulsant mechanisms of action.

Pro-apoptotic Activity in Other Cancers

trans-1-Cinnamylpiperazine has been utilized in the synthesis of bile acid piperazinyl derivatives that exhibit pro-apoptotic properties in various human carcinoma cell lines. A study by Brossard et al. (2010) highlighted the potential of these hybrids as anticancer agents. Further investigation into the specific data from this study is ongoing.

Conclusion

trans-1-Cinnamylpiperazine is a valuable scaffold in drug discovery, providing a foundation for the development of novel therapeutic agents with a range of biological activities. Its derivatives have demonstrated promising efficacy in preclinical models of pancreatic cancer and epilepsy. The synthetic accessibility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. Future research should focus on elucidating the precise mechanisms of action of these derivatives and optimizing their potency and selectivity to advance them towards clinical development. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of **trans-1-Cinnamylpiperazine** and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. CN101624384A - Method for preparing cinnamon piperazine - Google Patents [patents.google.com]
- 3. In Vivo, In Vitro and In Silico Studies of the Hybrid Compound AA3266, an Opioid Agonist/NK1R Antagonist with Selective Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3573291A - Cinnamylpiperazine preparations - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: trans-1-Cinnamylpiperazine (CAS 87179-40-6)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b099036#trans-1-cinnamylpiperazine-cas-number-87179-40-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com